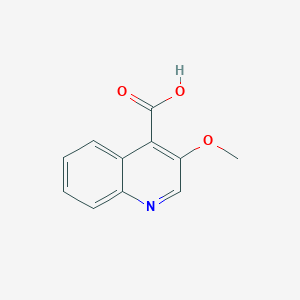

3-Methoxyquinoline-4-carboxylic acid

Vue d'ensemble

Description

3-Methoxyquinoline-4-carboxylic acid is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of biological activities and are used in various fields such as medicinal chemistry, organic synthesis, and material science. The compound has a molecular formula of C11H9NO3 and a molecular weight of 203.19 g/mol .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methoxyquinoline-4-carboxylic acid can be achieved through several methods. One common approach involves the Pfitzinger reaction, which is a condensation reaction between isatins and acetophenone derivatives under acidic conditions . Another method is the Doebner hydrogen-transfer reaction, which involves the reaction of anilines with electron-withdrawing groups .

Industrial Production Methods: Industrial production of quinoline derivatives often employs green chemistry principles to minimize environmental impact. Methods such as microwave-assisted synthesis, solvent-free reactions, and the use of ionic liquids are gaining popularity . These methods not only improve yield but also reduce the use of hazardous reagents and solvents.

Analyse Des Réactions Chimiques

Carboxylic Acid Group Reactivity

The C4-carboxylic acid undergoes characteristic reactions of aromatic carboxylic acids, including derivatization and decarboxylation.

Esterification

Reaction with alcohols in the presence of acid catalysts (e.g., H₂SO₄) or coupling agents (e.g., DCC/DMAP) yields esters. For example:

-

Methyl ester formation : Treatment with methanol and SOCl₂ produces the methyl ester derivative .

-

Benzimidazole conjugation : Reaction with o-phenylenediamine under acidic conditions forms benzimidazole hybrids .

Table 1: Esterification Reactions

| Reagent | Product | Yield (%) | Conditions | Source |

|---|---|---|---|---|

| CH₃OH + SOCl₂ | Methyl ester | 85–92 | Reflux, 6 h | |

| o-Phenylenediamine | Benzimidazole-2-yl conjugate | 70 | AcOH, 100°C, 12 h |

Amidation

The carboxylic acid reacts with amines to form amides, enabling biological activity optimization. For instance, coupling with alkyl/aryl amines via EDC/HOBt generates amide derivatives with enhanced antimycobacterial properties .

Methoxy Group Transformations

The C3-methoxy group participates in electrophilic substitution and demethylation reactions.

Demethylation

Acidic hydrolysis (e.g., HBr/AcOH) converts the methoxy group to a hydroxyl group, enabling further functionalization .

Electrophilic Aromatic Substitution

The electron-donating methoxy group directs electrophiles to the quinoline ring’s C5 and C7 positions:

Table 2: Substitution Reactions

| Reaction | Position | Reagent | Product | Yield (%) | Source |

|---|---|---|---|---|---|

| Nitration | C5, C7 | HNO₃/H₂SO₄ | 5-Nitro derivative | 65 | |

| Sulfonation | C7 | SO₃/H₂SO₄ | 7-Sulfonic acid | 58 |

Quinoline Ring Modifications

The aromatic system undergoes reductions and hybridizations.

Reduction

Catalytic hydrogenation (H₂/Pd-C) reduces the pyridine ring to 1,2,3,4-tetrahydroquinoline derivatives .

Hybridization

Fusion with pharmacophores (e.g., benzimidazole, biphenyl) enhances bioactivity. For example:

-

Biphenyl conjugation : Suzuki coupling at C2 produces aryl-substituted analogs with antitubercular activity .

Decarboxylation

Heating above 200°C or treatment with strong bases (e.g., NaOH) induces decarboxylation, yielding 3-methoxyquinoline .

Biological Activity Correlation

Derivatives exhibit structure-dependent bioactivity:

-

Antioxidant activity : Ester derivatives (e.g., 14 , 21a,b ) show improved radical scavenging in ABTS assays .

-

Antimycobacterial effects : C2-aryl and C6-alkyl modifications (e.g., 7i , 7m ) inhibit Mycobacterium tuberculosis via DNA gyrase binding .

Table 3: Key Bioactive Derivatives

| Compound | Modification | Activity (IC₅₀) | Target | Source |

|---|---|---|---|---|

| 7m | C2-phenanthren-3-yl | 1 μM (DNA gyrase) | M. tuberculosis | |

| 21a | Benzimidazole conjugate | 15 μM (ABTS assay) | Antioxidant |

Synthetic Methodologies

Key routes include:

Applications De Recherche Scientifique

Chemical Properties and Structure

3-Methoxyquinoline-4-carboxylic acid belongs to the quinoline family, characterized by a quinoline core with methoxy and carboxylic acid substituents. Its molecular formula is . The presence of these functional groups contributes to its reactivity and interaction with biological macromolecules.

Chemistry

In the field of chemistry, this compound serves as a building block for synthesizing more complex quinoline derivatives. It can undergo various reactions such as oxidation, reduction, and substitution, allowing for the development of new compounds with tailored properties.

Common Reactions:

- Oxidation: Hydroxy groups can be oxidized to form quinone derivatives.

- Reduction: Carboxylic acid groups can be reduced to alcohols.

- Substitution: The methoxy group can be replaced with other functional groups.

Biology

This compound has been studied for its potential biological activities , including:

- Antimicrobial Properties: Research indicates significant antimicrobial activity against various pathogens. For example, it demonstrated a Minimum Inhibitory Concentration (MIC) of less than 10 µg/mL against Staphylococcus aureus and less than 15 µg/mL against Escherichia coli.

- Anticancer Activity: Several studies have evaluated its effectiveness against cancer cell lines. Notably, derivatives of this compound showed high selectivity towards H460 and MKN-45 cell lines with low IC50 values, indicating potent anticancer properties .

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | < 10 µg/mL |

| Escherichia coli | < 15 µg/mL |

| Klebsiella pneumoniae | < 20 µg/mL |

Medicine

In medicinal chemistry, this compound is being investigated for its potential use in drug development. Its ability to interact with specific biological targets makes it a candidate for therapies aimed at various diseases:

- Drug Delivery Systems: Research has focused on developing derivatives for targeted drug delivery systems, particularly those aimed at ASGPR (asialoglycoprotein receptor) targeting .

- Enzyme Inhibition: The compound has shown promise in inhibiting specific enzymes involved in metabolic pathways, which could lead to therapeutic applications in metabolic disorders .

Industry

The compound is also utilized in industrial applications:

- Dyes and Pigments: Due to its chemical stability and reactivity, it is explored for developing dyes and pigments.

- Chemical Manufacturing: Its derivatives are used in the production of various chemicals owing to their versatile reactivity.

Case Studies

-

Antimicrobial Activity Study:

A study evaluated the antimicrobial efficacy of this compound against several bacterial strains. The results indicated that the compound could serve as a lead for developing new antibiotics due to its low MIC values against critical pathogens. -

Anticancer Activity Evaluation:

In vitro studies on various cancer cell lines demonstrated that derivatives of this compound exhibited significant anticancer activity, particularly towards lung and colorectal cancer cells. The findings suggest that structural modifications could enhance efficacy further .

Mécanisme D'action

The mechanism of action of 3-Methoxyquinoline-4-carboxylic acid involves its interaction with various molecular targets. In biological systems, quinoline derivatives can inhibit enzymes such as DNA gyrase and topoisomerase IV, leading to the disruption of DNA replication and cell death . The compound’s effects on cellular pathways and molecular targets are still under investigation, but it is known to interfere with critical biological processes .

Comparaison Avec Des Composés Similaires

- 6-Methoxyquinoline-3-carboxylic acid

- 4-Hydroxyquinoline-3-carboxylic acid

- 2-Methoxyquinoline-4-carboxylic acid

Comparison: 3-Methoxyquinoline-4-carboxylic acid is unique due to its specific substitution pattern on the quinoline ring, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacological properties and synthetic utility.

Activité Biologique

3-Methoxyquinoline-4-carboxylic acid is an organic compound belonging to the quinoline family, characterized by its unique chemical structure that includes a methoxy group and a carboxylic acid functional group. This compound has garnered significant interest in medicinal chemistry due to its diverse biological activities, including antimicrobial, anticancer, and antioxidant properties. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C_10H_9NO_3, with a molecular weight of approximately 189.19 g/mol. The structure features a quinoline ring, which is a bicyclic aromatic compound consisting of a benzene ring fused to a pyridine ring. The methoxy (-OCH₃) group enhances lipophilicity, potentially improving membrane permeability and bioavailability in pharmaceutical applications.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity against various bacterial strains. For instance, studies have shown that derivatives of quinoline compounds can inhibit bacterial growth effectively. A comparative analysis of quinoline derivatives revealed that this compound demonstrates significant antibacterial effects against pathogens such as Staphylococcus aureus and Escherichia coli .

| Compound | Target Organisms | Activity |

|---|---|---|

| This compound | Staphylococcus aureus, E. coli | Antibacterial |

| 6-Methoxyquinoline-4-carboxylic acid | Various bacterial strains | Antimicrobial properties |

| 4-Hydroxyquinoline-3-carboxylic acid | Cancer cell lines | Anticancer activity |

Anticancer Activity

The anticancer potential of this compound has been evaluated in several studies. It has been shown to induce cytotoxic effects on various cancer cell lines, including breast cancer (MCF7) and cervical cancer (HeLa) cells. The mechanism of action often involves the inhibition of key enzymes such as DNA gyrase and topoisomerase IV, disrupting DNA replication processes .

Antioxidant Properties

In addition to its antimicrobial and anticancer activities, this compound has been studied for its antioxidant properties. Its ability to scavenge free radicals contributes to reducing oxidative stress in biological systems, which is crucial for preventing cellular damage .

Case Studies

- Antimicrobial Evaluation : A study examined the antibacterial activity of various quinoline derivatives against multidrug-resistant strains. The results indicated that this compound exhibited comparable efficacy to established antibiotics .

- Cytotoxicity Assays : In vitro assays demonstrated that this compound significantly inhibited the proliferation of cancer cells at low micromolar concentrations, highlighting its potential as a therapeutic agent .

The biological activity of this compound can be attributed to its interaction with specific molecular targets within cells:

Propriétés

IUPAC Name |

3-methoxyquinoline-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO3/c1-15-9-6-12-8-5-3-2-4-7(8)10(9)11(13)14/h2-6H,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEDCFLNCVWDQHW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=CC=CC=C2N=C1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.